molecular formula C15H26N2O5 B12334621 tert-Butyl 3-(((tert-butoxycarbonyl)amino)methyl)-4-oxopyrrolidine-1-carboxylate CAS No. 175463-35-1

tert-Butyl 3-(((tert-butoxycarbonyl)amino)methyl)-4-oxopyrrolidine-1-carboxylate

Cat. No.: B12334621
CAS No.: 175463-35-1
M. Wt: 314.38 g/mol
InChI Key: UXKMYLZTGJCBKD-UHFFFAOYSA-N
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Description

tert-Butyl 3-(((tert-butoxycarbonyl)amino)methyl)-4-oxopyrrolidine-1-carboxylate is a complex organic compound often used in synthetic organic chemistry. It is characterized by the presence of a tert-butyl group, a butoxycarbonyl-protected amine, and a pyrrolidine ring. This compound is primarily utilized as a protecting group for amines in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-(((tert-butoxycarbonyl)amino)methyl)-4-oxopyrrolidine-1-carboxylate typically involves the reaction of an amine with di-tert-butyl dicarbonate under basic conditions. The reaction can be carried out in various solvents, including tetrahydrofuran, acetonitrile, and dichloromethane. The reaction conditions often involve ambient temperature or mild heating to facilitate the formation of the desired product .

Industrial Production Methods

In industrial settings, the synthesis of this compound can be achieved using flow microreactor systems. This method offers a more efficient, versatile, and sustainable approach compared to traditional batch processes. The flow process allows for better control over reaction conditions and can lead to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-(((tert-butoxycarbonyl)amino)methyl)-4-oxopyrrolidine-1-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include sodium borohydride for reduction, trifluoroacetic acid for deprotection, and various bases such as sodium hydroxide for substitution reactions. The conditions for these reactions typically involve mild temperatures and specific solvents to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction being carried out. For example, reduction reactions may yield alcohols or amines, while substitution reactions can introduce new functional groups into the molecule .

Mechanism of Action

The mechanism of action of tert-Butyl 3-(((tert-butoxycarbonyl)amino)methyl)-4-oxopyrrolidine-1-carboxylate involves the protection of amine groups through the formation of a carbamate. This protection prevents unwanted side reactions during chemical transformations. The tert-butoxycarbonyl group can be removed under acidic conditions, revealing the free amine for further reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl 3-(((tert-butoxycarbonyl)amino)methyl)-4-oxopyrrolidine-1-carboxylate is unique due to its specific structure, which combines a tert-butyl group, a butoxycarbonyl-protected amine, and a pyrrolidine ring. This combination provides stability and versatility in various chemical reactions, making it a valuable tool in synthetic organic chemistry .

Properties

IUPAC Name

tert-butyl 3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-4-oxopyrrolidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26N2O5/c1-14(2,3)21-12(19)16-7-10-8-17(9-11(10)18)13(20)22-15(4,5)6/h10H,7-9H2,1-6H3,(H,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXKMYLZTGJCBKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1CN(CC1=O)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101116639
Record name 1,1-Dimethylethyl 3-[[[(1,1-dimethylethoxy)carbonyl]amino]methyl]-4-oxo-1-pyrrolidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101116639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175463-35-1
Record name 1,1-Dimethylethyl 3-[[[(1,1-dimethylethoxy)carbonyl]amino]methyl]-4-oxo-1-pyrrolidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=175463-35-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl 3-[[[(1,1-dimethylethoxy)carbonyl]amino]methyl]-4-oxo-1-pyrrolidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101116639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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